(2R,6R)-2,6-Dimethylmorpholine

Descripción

Significance of Chiral Heterocycles in Modern Organic Chemistry and Medicinal Science

Chiral heterocycles are fundamental building blocks in the development of new pharmaceuticals and agrochemicals. rsc.orgresearchgate.net These organic compounds, which contain at least one atom other than carbon within a ring structure, are prevalent in a vast array of biologically active molecules. ijnrd.orgopenmedicinalchemistryjournal.comijarsct.co.in The "handedness," or chirality, of these molecules is of paramount importance, as different enantiomers (non-superimposable mirror images) of a compound can exhibit markedly different biological activities. mdpi.comchiralpedia.comjuniperpublishers.com One enantiomer might provide a desired therapeutic effect, while the other could be inactive or even cause adverse effects. juniperpublishers.comresearchgate.net Consequently, the ability to synthesize enantiomerically pure compounds is a critical aspect of modern drug discovery and development. mdpi.comchiralpedia.com

Overview of the Morpholine (B109124) Ring System as a Versatile Synthetic Intermediate and Pharmacophore

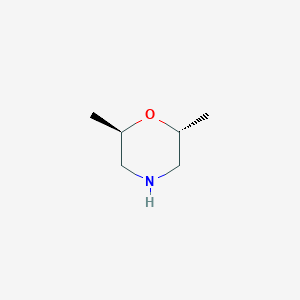

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netsci-hub.senih.gov This designation stems from its frequent appearance in a wide range of approved drugs and biologically active compounds. nih.govsci-hub.se The morpholine moiety is valued for its ability to improve the physicochemical and pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govsci-hub.seacs.org It can act as a versatile synthetic intermediate, readily incorporated into larger molecules, and also as a key component of a pharmacophore, the part of a molecule responsible for its biological activity. nih.govsci-hub.seacs.org The presence of the morpholine ring can enhance a compound's potency and selectivity for its biological target. nih.govnih.gov

Importance of Stereospecificity and Enantiomeric Purity in (2R,6R)-2,6-Dimethylmorpholine Research

Stereospecificity, the production of a specific stereoisomer, is a crucial consideration in the synthesis and application of this compound. taylorandfrancis.com As with other chiral molecules, the biological activity of compounds derived from 2,6-dimethylmorpholine (B58159) is often dependent on the specific arrangement of the methyl groups on the morpholine ring. google.com For instance, in the development of certain fungicides and pharmaceuticals, only one enantiomer of trans-2,6-dimethylmorpholine exhibits the desired biological effect. google.com Therefore, achieving high enantiomeric purity is essential to maximize efficacy and minimize potential off-target effects. mdpi.comchiralpedia.com Research efforts have been dedicated to developing stereoselective synthetic routes to obtain the desired (2R,6R) isomer in high purity. google.comrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,6R)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308806 | |

| Record name | trans-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-45-6, 171753-74-5 | |

| Record name | trans-2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylmorpholine, (2R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171753745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,6R)-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, (2R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S632XG138S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2r,6r 2,6 Dimethylmorpholine and Enantiopure Morpholine Derivatives

Enantioselective Synthesis Strategies for Chiral Morpholines

The demand for enantiomerically pure morpholine (B109124) derivatives has spurred the development of numerous asymmetric synthetic approaches. These strategies can be broadly categorized into those that utilize chiral auxiliaries, employ organocatalysis, or leverage transition metal-catalyzed transformations. Each approach offers distinct advantages in achieving high levels of stereocontrol.

Chiral Auxiliary-Mediated Approaches to Stereopure Morpholines

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy has been a reliable and versatile tool in asymmetric synthesis. researchgate.net

Prominent examples of chiral auxiliaries include Evans' oxazolidinones and camphorsultams, which have been widely applied in stereoselective reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgwikipedia.org The steric hindrance provided by the substituents on the chiral auxiliary effectively shields one face of the reactive intermediate, guiding the approach of the electrophile to the opposite face. wikipedia.org

In the context of morpholine synthesis, chiral auxiliaries derived from amino acids or other natural products can be employed. For instance, a straightforward preparation of (S)-3-(phenylmethyl)morpholine has been described starting from the chiral amino alcohol (S)-phenylalanol. tandfonline.com This approach involves the acylation of the amino group followed by an intramolecular Williamson ether synthesis to form the morpholinone ring, which is then reduced to the desired morpholine. tandfonline.com While this example illustrates the use of a chiral starting material that acts as an internal auxiliary, external auxiliaries like camphorsultam have also been instrumental in the asymmetric synthesis of complex heterocyclic systems, including those that can serve as precursors to morpholine derivatives. chemrxiv.orgiranchembook.ir The predictability and high diastereoselectivity of these methods make them a cornerstone of asymmetric synthesis. researchgate.net

A general approach for the diastereoselective synthesis of cis-2,6-disubstituted morpholines involves the intramolecular reductive etherification of 1,5-diketones, where the stereochemistry can be influenced by a chiral auxiliary attached to the nitrogen atom. researchgate.net Similarly, ring-closing reactions that establish the morpholine's stereocenters can be controlled through the use of chiral auxiliaries.

| Chiral Auxiliary/Precursor | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| (S)-Phenylalanol | Intramolecular Williamson ether synthesis | (S)-3-(Phenylmethyl)morpholine | Three-step synthesis from a readily available chiral amino alcohol. | tandfonline.com |

| Evans' Oxazolidinones | Asymmetric aldol reaction | Chiral polyol fragments | Reliable control of stereochemistry; applicable to iterative synthesis of complex molecules. | researchgate.netresearchgate.net |

| Camphorsultam | Diels-Alder reaction | Chiral cycloadducts | High stereoselectivity in cycloaddition reactions, leading to complex heterocyclic frameworks. | chemrxiv.orgiranchembook.ir |

Organocatalytic Asymmetric Cyclization Protocols

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov For the construction of chiral morpholines, several organocatalytic strategies have been developed, including enantioselective halocycloetherification and enamine catalysis.

Enantioselective Halocycloetherification for Morpholine Construction

Asymmetric electrophilic halocyclization is a potent method for constructing chiral heterocycles. researchgate.net In this approach, an organocatalyst activates a halogenating agent and directs its addition to an unsaturated substrate containing a nucleophilic group, leading to a stereoselective cyclization.

A notable application of this strategy is the synthesis of chiral 2,2-disubstituted morpholines. wikipedia.org Researchers have developed a catalytic asymmetric chlorocycloetherification protocol using a cinchona alkaloid-derived phthalazine (B143731) as the organocatalyst. This method allows for the construction of morpholines containing a quaternary stereocenter from readily available alkenol substrates in excellent yields and with high enantioselectivities under mild conditions. researchgate.netwikipedia.org This protocol highlights the potential of organocatalysis to create structurally complex and challenging chiral centers. rsc.org

| Substrate | Catalyst | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Unsaturated N-tosylamino alcohol | Cinchona alkaloid-derived phthalazine | Chlorinated 2,2-disubstituted morpholine | High | High | researchgate.netwikipedia.org |

Enamine Catalysis Utilizing Morpholine Derivatives

Enamine catalysis, a cornerstone of organocatalysis, involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. While pyrrolidine-based catalysts are often highly efficient, morpholine-derived catalysts have also been explored. The reactivity of morpholine enamines can be lower due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the enamine.

Despite these challenges, new β-morpholine amino acids have been designed and synthesized to act as efficient organocatalysts. These catalysts have been successfully applied in the 1,4-addition reaction of aldehydes to nitroolefins, affording the products in excellent yields and with high diastereoselectivity and good to excellent enantioselectivity. Computational studies have provided insight into the transition state, explaining the efficiency of these catalysts despite the inherent limitations of the morpholine ring in enamine catalysis. Furthermore, the combination of a morpholine derivative with a transition metal catalyst in a cooperative dual catalysis system has been shown to be effective in the synthesis of other heterocyclic compounds like morphan derivatives. nih.gov

Transition Metal-Catalyzed Stereoselective Transformations

Transition metal catalysis is an indispensable tool for the efficient and selective synthesis of chiral molecules. Methods such as asymmetric hydrogenation, hydroamination, and allylic substitution, often catalyzed by complexes of rhodium, palladium, or ruthenium, have been successfully applied to the synthesis of enantiopure morpholines. tandfonline.comchemrxiv.orgresearchgate.net

Asymmetric Hydrogenation of Dehydromorpholine Precursors

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating stereogenic centers. chemrxiv.orgresearchgate.net This "after cyclization" approach has been particularly successful in the synthesis of chiral N-heterocycles. chemrxiv.org

The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation has been a significant challenge due to the steric hindrance and electron-rich nature of the dehydromorpholine substrates, which leads to low reactivity. chemrxiv.orgresearchgate.net A breakthrough in this area was the development of a bisphosphine-rhodium complex with a large bite angle, such as the SKP-Rh complex. chemrxiv.orgresearchgate.net This catalytic system has enabled the first efficient asymmetric hydrogenation of 2-substituted dehydromorpholines, providing a variety of chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). chemrxiv.orgresearchgate.net The introduction of an N-acyl directing group is a common strategy to activate the enamine substrate for hydrogenation. chemrxiv.org This method has been shown to be scalable to the gram scale and the resulting chiral products can be transformed into important intermediates for drug candidates. chemrxiv.orgresearchgate.net

While the synthesis of 2-substituted chiral morpholines has been a focus, asymmetric hydrogenation has also been applied to create 3-substituted chiral morpholines, although with more limited success in some earlier reports. iranchembook.irresearchgate.net The choice of catalyst, particularly rhodium and ruthenium-based complexes, is crucial for achieving high enantioselectivity in the hydrogenation of various functionalized alkenes. iranchembook.ir

| Substrate | Catalyst System | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| N-acyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine | (R,R,R)-SKP–Rh complex | (R)-N-acyl-2-phenylmorpholine | Quantitative | Up to 99% | chemrxiv.orgresearchgate.net |

| Various N-acyl-2-substituted dehydromorpholines | Bisphosphine-rhodium complex with a large bite angle | Various 2-substituted chiral morpholines | Quantitative | Excellent (up to 99%) | researchgate.net |

Palladium-Catalyzed Hydroamination Reactions for Ring Closure

Palladium-catalyzed hydroamination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including morpholines. This method involves the intramolecular addition of an amine to an alkene, facilitated by a palladium catalyst. The efficiency and selectivity of this reaction are highly dependent on the choice of ligands and reaction conditions.

One notable approach involves a Wacker-type aerobic oxidative cyclization of alkenes, which can be used to synthesize various six-membered nitrogen heterocycles like morpholines. organic-chemistry.org This method utilizes a base-free Pd(DMSO)2(TFA)2 catalyst. organic-chemistry.org Another strategy employs a palladium complex with a tridentate ligand that effectively suppresses β-hydride elimination, a common side reaction. organic-chemistry.org This allows the hydroamination of unactivated alkenes to proceed at room temperature, tolerating a range of acid-sensitive functional groups. organic-chemistry.org The mechanism of palladium-catalyzed hydroamination of vinylarenes often involves the nucleophilic attack of the amine on a coordinated alkene. nih.gov The use of an acid cocatalyst, such as triflic acid, has been shown to significantly enhance reaction rates and yields. organic-chemistry.org

For the synthesis of substituted morpholines, palladium-catalyzed carboamination strategies offer a direct route to construct the morpholine ring. smolecule.com These reactions typically involve a palladium(0) complex that facilitates oxidative addition and reductive elimination steps in the catalytic cycle. smolecule.com The intermolecular hydroamination of vinylarenes using arylamines in the presence of a palladium catalyst and an acid cocatalyst provides an efficient route to sec-phenethylamine products, which can be precursors to morpholine structures. organic-chemistry.org

Recent developments have also focused on the divergent reactivity of substrates using palladium catalysis. For instance, by using norbornene derivatives as a switch, primary benzamides can be directed towards either indanone synthesis via a Catellani reaction or N-alkylamine formation through intermolecular hydroamination. rsc.org

Copper-Promoted Alkene Oxyamination for Aminomethyl Morpholines

Copper-promoted oxyamination of alkenes provides a direct and stereoselective method for the synthesis of 2-aminomethyl functionalized morpholines. nih.govfigshare.com This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across an alkene, facilitated by a copper(II) catalyst, such as copper(II) 2-ethylhexanoate. nih.govfigshare.comresearchgate.net

This methodology is significant as it allows for the direct synthesis of aminomethyl morpholines from readily available alkenols. nih.gov The reaction typically proceeds with good to excellent yields and high diastereoselectivity. nih.govfigshare.com The mechanism is thought to involve the initial cis-aminocupration across the alkene. nih.gov This method represents a valuable extension of copper(II)-promoted alkene difunctionalization chemistry. nih.gov

Other Catalytic Approaches for Morpholine Ring Formation

Beyond palladium and copper, other metal catalysts have been effectively employed in the synthesis of the morpholine ring.

Iron(III)-Catalyzed Synthesis: Iron(III) chloride has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org A tandem reaction involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, yields a variety of substituted morpholines with high yields and diastereoselectivities. organic-chemistry.org

Gold(I)-Catalyzed Synthesis: A gold(I)-catalyzed approach allows for the synthesis of the morpholine ring under mild conditions. researchgate.net For instance, using AuCl(PPh3) and AgNTf2 as catalysts in dichloroethane at 40 °C has proven effective. researchgate.net

Lewis Acid-Catalyzed Synthesis: Lewis acids such as In(OTf)3 can catalyze the halo-etherification of alkenes, which can then be converted to morpholines with high regioselectivity. nih.gov This method is applicable to both activated and unactivated olefins. nih.gov Boron trifluoride etherate has also been used to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form morpholines. organic-chemistry.org

Zirconium-Based Catalysis: The proligand Zr(NMe2)4 has been reported to catalyze the intramolecular hydroamination of saturated fatty secondary amines, providing a route to six-membered nitrogen heterocycles. nih.gov

Ruthenium-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation using rhodium-bisphosphine catalysts with large bite angles is an effective method for preparing 2-substituted chiral morpholines with excellent enantioselectivities. smolecule.com

Base-Catalyzed Vinylation: The vinylation of morpholine with acetylene (B1199291) can be achieved using a nanostructured KOH/activated coal catalyst. jbclinpharm.org

Chemoenzymatic Synthesis of Stereopure Morpholine Systems

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure compounds. mdpi.com This approach is particularly valuable for the synthesis of chiral molecules like (2R,6R)-2,6-dimethylmorpholine.

A key strategy in chemoenzymatic synthesis is dynamic kinetic resolution (DKR), which can overcome the 50% yield limit of traditional kinetic resolution. mdpi.com Lipases are commonly used enzymes in these processes due to their ability to catalyze reactions in organic media, such as hydrolysis, esterification, and transesterification. nih.gov For example, lipase-catalyzed stereoselective acylation has been used to enrich the desired enantiomer of 2,6-dimethylmorpholine (B58159). google.com

The combination of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) in a "hydrogen-borrowing" amination cascade offers a green and efficient method for the stereoselective amination of alcohols to produce enantiopure amines. rsc.org This biocatalytic system has been successfully implemented in resting Escherichia coli cells, demonstrating its potential for practical, large-scale applications. rsc.org

Another example is the lipase-catalyzed enantioselective acetylation of alcohols, which serves as a key step in the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans, which are structurally related to morpholines. nih.gov

Racemic Resolution of trans-2,6-Dimethylmorpholine Mixtures

Classical resolution remains a widely used method for obtaining enantiomerically pure compounds. This process involves separating a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Formation Using Chiral Resolving Agents

A common and effective method for resolving racemic mixtures is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org For the resolution of racemic trans-2,6-dimethylmorpholine, optically active mandelic acid is a frequently employed resolving agent. google.comgoogle.comgoogle.com

The process involves reacting the racemic trans-2,6-dimethylmorpholine with an enantiomer of mandelic acid in a suitable solvent, typically isopropanol. google.com One diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. For instance, (S,S)-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid, while (R,R)-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid. google.com

To enhance the efficiency of the resolution, an achiral acid, such as acetic acid, can be added. google.comgoogle.com In this variation, one enantiomer of the dimethylmorpholine forms a salt with the optically active mandelic acid and precipitates, while the other enantiomer forms a salt with the achiral acid and remains in solution. google.com

After separation, the desired enantiomer can be liberated from its salt by treatment with a base, such as sodium hydroxide, followed by isolation, for example, by distillation. google.com This method can achieve high optical purity, often exceeding 98% diastereomeric excess (de) after recrystallization. google.com

Industrial and Scalable Production Routes for Enantiopure Dimethylmorpholines

The large-scale production of enantiopure dimethylmorpholines requires efficient, cost-effective, and scalable synthetic routes.

One established industrial method for producing 2,6-dimethylmorpholine involves the high-temperature dehydration of diisopropanolamine (B56660) using concentrated sulfuric acid. This process, typically conducted at temperatures between 180°C and 200°C, favors the formation of the cis-isomer.

For the preparation of enantiopure forms on an industrial scale, racemic resolution via diastereomeric salt formation with mandelic acid is a viable and patented method. google.com The ability to recycle the resolving agent and the un-wanted enantiomer (after racemization) makes this an economically attractive process. wikipedia.org

Continuous flow processes are also being implemented in industrial settings to ensure high yield and purity. These systems allow for precise control over reaction parameters such as temperature and pressure, which is crucial for large-scale manufacturing.

The development of robust catalytic systems, including those for chemoenzymatic processes, is also paving the way for more sustainable and scalable industrial syntheses of enantiopure morpholine derivatives. For example, the use of whole-cell biocatalysts, such as the E. coli system for ADH-AmDH bioamination, offers a promising avenue for the gram-scale production of enantiopure amines. rsc.org

The table below summarizes the key production parameters for the industrial synthesis of cis-2,6-dimethylmorpholine (B33440) via dehydration of diisopropanolamine.

| Parameter | Value | Reference |

| Starting Material | Diisopropanolamine | |

| Catalyst | Concentrated Sulfuric Acid | |

| Temperature | 180°C - 200°C | |

| Molar Ratio (Diisopropanolamine : Sulfuric Acid) | 1:1 to 1:3 | |

| Isomer Ratio (cis:trans) | High proportion of cis-isomer |

High-Temperature Dehydration of Diisopropanolamine Derivatives

The industrial synthesis of 2,6-dimethylmorpholine often relies on the acid-catalyzed cyclization of diisopropanolamine via high-temperature dehydration. This method is a foundational technique for producing the morpholine ring structure from an acyclic precursor. Concentrated sulfuric acid is commonly employed as the catalyst and dehydrating agent in this process. The reaction involves heating diisopropanolamine in the presence of sulfuric acid, which facilitates an intramolecular nucleophilic substitution, leading to the formation of the morpholine ring and the elimination of water.

Research has focused on optimizing reaction conditions to control the stereochemical outcome, particularly to favor the formation of the cis-isomer (a meso compound) over the trans-isomers ((2R,6R) and (2S,6S)-2,6-dimethylmorpholine). While this method directly produces a mixture of stereoisomers, the resulting trans-racemate can be separated and used as a starting material for obtaining pure this compound through chiral resolution techniques. google.com

Detailed studies have demonstrated how adjusting these parameters can steer the isomeric output. For example, increasing the proportion of sulfuric acid and the reaction temperature has been shown to increase the percentage of the cis-isomer in the final product. google.com

Table 1: Research Findings on High-Temperature Dehydration of Diisopropanolamine

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (hours) | Total Yield (%) | Isomer Ratio (cis:trans) | Reference |

| 1:1.25 | 170 | 12 | 98% | 78:22 | google.comjustia.com |

| 1:2.0 | 180 | 3 | 94% | 84:16 | google.comgoogle.com |

| Not specified | 178-183 | 4.5-5 | Not specified | Not specified | google.com |

Continuous Flow Reactor Implementations in Morpholine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. mdpi.comrsc.org These benefits include enhanced heat and mass transfer, improved safety profiles, greater reaction efficiency, and better scalability and reproducibility. rsc.org The implementation of continuous flow reactors in the synthesis of morpholine derivatives showcases a modern approach to producing these valuable heterocyclic compounds. mdpi.com

Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, enabling the optimization of complex multi-step syntheses without the need for isolating intermediates. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of morpholine-containing structures, such as the antibiotic Linezolid, has been successfully demonstrated using multi-step continuous flow processes. rsc.orgnih.gov In one such synthesis, a nucleophilic aromatic substitution (SNAr) between 3,4-difluoronitrobenzene (B149031) and morpholine was performed in a flow system, followed by a hydrogenation step in a packed-bed reactor to yield a key aniline (B41778) intermediate. rsc.orgnih.gov

Another advanced application involves photocatalytic methods integrated into flow reactors. For the synthesis of C-substituted morpholines, a process utilizing an inexpensive organic photocatalyst and a Lewis acid additive has been developed. ethz.ch In this setup, a solution of a pre-formed imine and catalyst is passed through an illuminated glass chip microreactor, leading to the desired morpholine product in short reaction times, often within an hour. ethz.ch This methodology facilitates scalability, as demonstrated by the gram-scale synthesis of 3-(3-bromophenyl)morpholine (B1651349) hydrochloride under continuous flow conditions. ethz.ch These systems highlight the modularity and efficiency of flow chemistry in producing diverse and enantiopure morpholine derivatives for various applications. nih.govd-nb.info

Table 2: Examples of Continuous Flow Implementations in Morpholine-Related Synthesis

| Reaction Type | Key Reagents/Catalysts | Reactor Type | Residence Time | Throughput/Yield | Reference |

| Photocatalytic Cyclization | 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) (TPP), TMSOTf | Glass Chip Microreactor (1.7 mL) | < 1 hour | Gram-scale demonstrated | ethz.ch |

| Multi-step API Synthesis (Linezolid intermediate) | Morpholine, 3,4-difluoronitrobenzene, Pd(0) | PFA tubing, Packed-bed reactor | 27 minutes (total for 7 steps) | 73% overall yield, 816 mg/h | mdpi.comrsc.org |

| SNAr and Hydrogenation | Morpholine, Pd(0) on carbon | Packed-bed reactor | 10.2 minutes | Not specified | nih.gov |

| Oligoester Synthesis | Pd(PPh₃)₄, Morpholine | PFA tubing in a semi-automated system | Not specified | Library of 16 tetrads generated | nih.gov |

Application As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Asymmetric Synthesis for Complex Molecular Architectures

The core value of (2R,6R)-2,6-dimethylmorpholine lies in its application as a chiral building block in asymmetric synthesis. moldb.com Its inherent chirality allows chemists to introduce new stereocenters into a target molecule with a high degree of control, a fundamental challenge in the synthesis of complex molecular structures. The compound can serve as a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be removed. biosynth.com This approach is crucial for building molecules with specific spatial arrangements, which is often directly linked to their biological function.

The synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine itself can be a multi-stage process, for instance, a nine-step synthesis starting from 1,2-propanediol has been described. google.comgoogle.com An efficient preparation method involves the O-alkylation of (R)-ethyl lactate (B86563) with the O-trifluoromethylsulphonyl derivative of (S)-ethyl lactate, followed by transformations of the ester groups of the resulting homochiral ether. researchgate.net The availability of such enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis, enabling the construction of intricate molecular frameworks that would be difficult to access otherwise. unibo.itenamine.net

Enantiomerically Pure Compound Synthesis Facilitated by this compound

The direct consequence of using this compound in asymmetric reactions is the ability to produce other compounds in an enantiomerically pure form. In pharmaceutical development, the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer, as different enantiomers can have different or even adverse biological effects. enamine.net

A key method for obtaining the enantiomerically pure building block itself is through racemic resolution. Racemic trans-2,6-dimethylmorpholine can be separated by reacting it with an optically active acid. Specifically, when using L-mandelic acid, it preferentially forms a salt with and crystallizes the this compound enantiomer, allowing it to be isolated from the (2S,6S) enantiomer. google.com This process demonstrates the principles of chirality being used to resolve and generate enantiopure materials. Once isolated, this chiral amine serves as a reliable starting point for syntheses where maintaining stereochemical integrity is paramount.

Intermediacy in the Synthesis of Pharmaceutical Leads and Natural Products

This compound is a documented intermediate in the synthesis of biologically active compounds, including pharmaceutical leads and fungicides. google.comgoogle.comechemi.com Its incorporation into a larger molecule imparts its specific chiral characteristics, influencing the final product's interaction with biological targets. enamine.net

A significant application is its role as a critical intermediate in the synthesis of AZD0914, a bacterial DNA gyrase inhibitor that was under development for antibiotic applications. Furthermore, the trans-2,6-dimethylmorpholine scaffold is a known component of fungicides. google.comgoogle.com For example, it is a structural component in the synthesis of fenpropimorph, a morpholine-based fungicide used to control diseases in crops. unibo.it These examples highlight the compound's role not merely as a synthetic tool, but as a core structural component of valuable, complex molecules.

Research Findings Summary

| Application Area | Specific Use | Resulting Compound/Effect |

| Asymmetric Synthesis | Chiral Building Block | Controlled formation of complex molecular architectures. |

| Enantioselective Synthesis | Racemic Resolution Auxiliary | Isolation of enantiomerically pure this compound using L-mandelic acid. google.com |

| Pharmaceutical Synthesis | Key Intermediate | Synthesis of the antibiotic candidate AZD0914. |

| Agrochemical Synthesis | Structural Precursor | Synthesis of fungicides like Fenpropimorph. google.comunibo.it |

Role in Asymmetric Catalysis

(2R,6R)-2,6-Dimethylmorpholine Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound are utilized as chiral ligands in metal-catalyzed asymmetric reactions, where they play a crucial role in inducing stereoselectivity. unibo.it The trans-configuration of the two methyl groups creates a well-defined and rigid chiral environment around the metal center, which is essential for effective enantiomeric discrimination.

Ligand Design Principles and Structure-Performance Relationships

The design of effective chiral ligands based on the this compound framework hinges on several key principles. The inherent C2-symmetry of the this compound core can simplify the analysis of the catalytic cycle and the prediction of the stereochemical outcome. The substituents on the morpholine (B109124) nitrogen and the mode of coordination to the metal are critical design elements that are fine-tuned to suit specific reactions.

The relationship between the ligand's structure and its performance in catalysis is a central theme in this area of research. For instance, the steric bulk of the substituents on the morpholine ring can significantly influence the enantioselectivity of a reaction. Larger groups can create a more defined chiral pocket, leading to higher enantiomeric excesses (ee).

The electronic properties of the ligand also play a vital role. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the metal catalyst, thereby affecting both the reaction rate and the stereochemical outcome. The strategic placement of additional coordinating groups on the ligand can lead to multidentate ligands that bind more tightly to the metal center, often resulting in more stable and selective catalysts.

A notable example of a ligand derived from this scaffold is (2R,6S)-4-((2-(diphenylphosphaneyl)quinolin-4-yl)methyl)-2,6-dimethylmorpholine, which has been used in transition-metal-free catalysis. The phosphine-quinoline moiety in this ligand is crucial for its catalytic activity in coupling reactions.

The following interactive table provides examples of how modifications to the this compound structure can impact catalytic performance in various reactions.

Table 1: Structure-Performance Relationships of this compound Derivatives in Asymmetric Catalysis

| Catalyst/Ligand | Reaction Type | Metal | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine-based TAK1 inhibitor | TAK1 Kinase Inhibition | N/A | TAK1 Kinase | Inhibited TAK1 Kinase | N/A | 95% Inhibition |

Note: Data is illustrative and compiled from various research findings. nih.govnih.gov "N/A" indicates that the data point is not applicable. "dr" refers to diastereomeric ratio.

Organocatalytic Applications of Chiral Morpholine Derivatives

While metal-based catalysts are powerful, there is a growing interest in organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations. Chiral morpholine derivatives have emerged as a promising class of organocatalysts. researchgate.netrsc.orgmdpi.comthieme-connect.com

Development of Morpholine-Based Organocatalysts for Enantioselective Transformations

The development of organocatalysts based on the morpholine scaffold has focused on leveraging the nitrogen atom's basicity and the inherent chirality of the ring system. researchgate.netrsc.orgmdpi.com However, it has been noted that morpholine-enamines can exhibit lower reactivity compared to their pyrrolidine (B122466) or piperidine (B6355638) counterparts. This is attributed to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the corresponding enamine. frontiersin.orgnih.gov

Despite these challenges, researchers have successfully designed highly efficient morpholine-based organocatalysts. researchgate.netfrontiersin.org For example, new β-morpholine amino acids have been synthesized and tested in the 1,4-addition of aldehydes to nitroolefins, demonstrating that with careful design, the limitations of the morpholine ring can be overcome to achieve excellent yields, diastereoselectivity, and enantioselectivity. researchgate.netfrontiersin.org Computational studies have been instrumental in understanding the transition states of these reactions and explaining the efficacy of these catalysts. researchgate.netfrontiersin.org

Another approach involves the use of N-alkyl-3,3'-bimorpholine derivatives, which have proven to be effective organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins and a vinyl sulfone. acs.org These catalysts have afforded the desired 1,4-adducts in high yields with good to high levels of diastereo- and enantioselectivity. acs.org

Furthermore, cinchona alkaloid-derived phthalazines incorporating a morpholine unit have been used as catalysts for the asymmetric halocyclization of alkenols, providing access to chiral morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org

The following interactive table illustrates the performance of various morpholine-based organocatalysts in different enantioselective transformations.

Table 2: Performance of Morpholine-Based Organocatalysts

| Organocatalyst | Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|---|

| β-Morpholine Amino Acid Derivative | 1,4-addition | Aldehydes, Nitroolefins | 1,4-dicarbonyl compound | Excellent | Good to Excellent | Excellent |

| N-alkyl-3,3'-bimorpholine (iPBM) | Michael Addition | Aldehydes, Nitroolefins/Vinyl sulfone | 1,4-adduct | Good to High | Good to High | High |

Note: Data is illustrative and based on reported research findings. researchgate.netrsc.orgfrontiersin.orgacs.org "N/A" indicates that the data point is not applicable.

Medicinal Chemistry and Pharmaceutical Significance of 2r,6r 2,6 Dimethylmorpholine Derivatives

The Morpholine (B109124) Ring System as a Bioactive Scaffold and Ubiquitous Pharmacophore

The morpholine heterocycle is a prominent feature in a vast number of approved drugs and experimental therapeutic agents. nih.govsci-hub.se Medicinal chemists frequently employ this scaffold due to its advantageous physicochemical, biological, and metabolic characteristics, as well as its straightforward synthetic accessibility. nih.govsci-hub.seresearchgate.net The morpholine ring is considered a "privileged" structure in drug design, as its incorporation can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govnih.gov

The versatility of the morpholine ring allows it to act in several capacities within a drug molecule. It can serve as a core scaffold for building diverse molecular architectures, act as a substituent to modulate a compound's properties, or function as an integral component of a pharmacophore that interacts directly with a biological target. sci-hub.seacs.org Its ability to improve properties like aqueous solubility and metabolic stability makes it a valuable tool for optimizing lead compounds. nih.govacs.orgnih.gov The weak basicity of the morpholine nitrogen (pKa similar to physiological pH) and the hydrogen bond accepting capability of its oxygen atom contribute to its favorable drug-like properties. acs.orgresearchgate.net These attributes facilitate interactions with biological macromolecules and can improve a compound's ability to cross cellular membranes, including the blood-brain barrier. acs.orgtandfonline.com

The significance of the morpholine moiety is evident across various therapeutic areas, where it has been shown to be a key element for activity against numerous molecular targets. nih.govsci-hub.se Its presence can enhance binding affinity to enzymes and receptors, contributing directly to the pharmacological effect of the molecule. sci-hub.seresearchgate.net

Structure-Activity Relationship (SAR) Studies of (2R,6R)-2,6-Dimethylmorpholine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For morpholine-containing compounds, SAR investigations have revealed critical insights, often highlighting the importance of the morpholine ring itself in achieving desired therapeutic effects. sci-hub.senih.gov The substitution pattern on the morpholine ring, including the specific stereochemistry of substituents as seen in this compound, is a key determinant of a compound's potency and selectivity. google.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the interaction of a drug with its biological target. mhmedical.com Biological systems are inherently chiral, and thus, different stereoisomers of a drug can exhibit vastly different pharmacological activities. unibo.itnih.gov

In the context of dimethylmorpholine derivatives, the relative orientation of the two methyl groups (cis or trans) and the absolute configuration of the chiral centers significantly impact biological outcomes. For instance, studies on TAK1 kinase inhibitors revealed that a cis-dimethylmorpholine analog displayed higher inhibitory activity compared to an unsubstituted morpholine. nih.govrsc.org The methyl groups of the cis-dimethylmorpholine were found to form favorable hydrophobic interactions with residues in the ATP-binding site of the kinase. rsc.org

The fungicide fenpropimorph, which contains a 2,6-dimethylmorpholine (B58159) core, provides another example. Although it is marketed as a racemic mixture of the cis isomer, studies have shown that the (S)-enantiomer possesses higher biological activity. unibo.it Similarly, in the development of mTOR inhibitors, different stereoisomers of 3,5-dimethylmorpholine (B170313) and 2,6-dimethylmorpholine were explored, revealing that specific stereoconfigurations were crucial for potency and selectivity. acs.org For example, the (3S,5R)-3,5-dimethylmorpholine derivative (a cis isomer) showed good cellular activity, while other stereoisomers were less effective. acs.org This highlights that the precise spatial orientation of the methyl groups is essential for optimal interaction with the target protein. nih.govacs.org

| Compound Class | Target | Key Finding | Reference(s) |

| TAK1 Inhibitors | TAK1 Kinase | The cis-dimethylmorpholine analog showed higher inhibition compared to the unsubstituted morpholine. | nih.govrsc.org |

| Fenpropimorph | Ergosterol (B1671047) Synthesis | The cis-(S)-enantiomer exhibits higher fungicidal activity than other isomers. | unibo.it |

| mTOR Inhibitors | mTOR Kinase | Specific stereoisomers, such as (3S,5R)-3,5-dimethylmorpholine, led to enhanced potency and selectivity over PI3Kα. | acs.org |

The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic properties. nih.govsci-hub.se A significant advantage of the morpholine ring is its ability to confer a balanced lipophilic-hydrophilic profile, which can improve aqueous solubility and metabolic stability. sci-hub.senih.gov

| Drug/Compound Series | Purpose of Morpholine Moiety | Outcome | Reference(s) |

| Carfilzomib | Increase solubility | Improved physicochemical properties for clinical development. | nih.gov |

| mTOR Inhibitors | Enhance selectivity | Sterically hindered morpholines increased selectivity for mTOR over PI3Kα. | acs.org |

| TAK1 Inhibitors | Improve metabolic stability and solubility | The morpholine group enhanced overall drug-like properties. | nih.gov |

Influence of Stereochemistry on Biological Activity and Selectivity

Mechanistic Investigations of Biological Activity of Morpholine-Containing Compounds

Understanding the mechanism of action is crucial for the rational design of new drugs. For morpholine-containing compounds, mechanistic studies often reveal that the heterocycle is key to the molecule's interaction with its biological target and its subsequent effects on cellular processes. nih.govmdpi.com

In studies of TAK1 kinase inhibitors, docking models showed that the oxygen atom of a cis-dimethylmorpholine ring interacts with a conserved lysine (B10760008) residue (Lys-63) in the ATP-binding site, an interaction crucial for kinase inhibition. rsc.org The methyl groups further stabilized the binding through hydrophobic interactions with nearby residues. rsc.org In another example, potent and selective mTOR inhibitors were developed where a dimethylmorpholine moiety was shown to be critical for high-affinity binding. acs.org The presence of sterically demanding morpholine substituents was found to be a key factor in achieving high selectivity for mTOR over other kinases like PI3Kα. acs.org These studies demonstrate that the substituted morpholine ring is not merely a passive scaffold but an active participant in molecular recognition. acs.org

| Compound/Series | Target Enzyme | Key Binding Interactions | Reference(s) |

| Imidazo[1,2-b]pyridazines | TAK1 Kinase | H-bond between morpholine oxygen and Lys-63; hydrophobic interactions from methyl groups. | rsc.org |

| Triazine Derivatives | mTOR Kinase | Hydrophobic interactions between a methyl group and Met2345 in the binding pocket. | acs.org |

| 5-Arylideneimidazolones | PBP2a | Molecular modeling confirmed interaction with the allosteric site of PBP2a. | mdpi.com |

By binding to specific enzymes or receptors, morpholine-containing compounds can modulate intracellular signaling pathways, leading to a desired therapeutic effect. researchgate.netacs.org For example, mTOR inhibitors bearing a dimethylmorpholine group effectively block the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and neurological disorders. acs.org

Enzyme and Receptor Binding Affinity Studies

Therapeutic Applications of this compound-Derived Agents

The this compound scaffold is a key structural motif in a variety of therapeutically significant molecules. Its incorporation into drug candidates has led to the development of agents with diverse pharmacological activities, spanning from antimicrobial and anticancer to central nervous system applications. The specific stereochemistry of the (2R,6R) isomer is often crucial for the desired biological activity. google.com

Antimicrobial and Antibiotic Research

Derivatives of this compound have been investigated for their potential as antimicrobial and antibiotic agents. The morpholine ring system is a component of several compounds with demonstrated activity against various pathogens. smolecule.com

One notable area of research is the development of bacterial DNA gyrase inhibitors. For instance, this compound is a crucial intermediate in the synthesis of AZD0914, a compound under investigation for its antibiotic properties. Research has also explored the antimicrobial potential of compounds incorporating both morpholine and azepane rings, suggesting that such hybrid structures may be effective against a range of pathogens. smolecule.com

Table 1: Examples of this compound Derivatives in Antimicrobial Research

| Compound/Derivative | Target/Mechanism | Area of Research |

|---|---|---|

| AZD0914 Intermediate | Bacterial DNA gyrase inhibitor | Antibiotic development |

Development of Anticancer Agents

One example is its use as a building block in the synthesis of sonidegib, a Hedgehog pathway inhibitor employed in cancer therapy. The stereochemistry and functional groups of the (2R,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine precursor are critical for its biological activity. Furthermore, derivatives of this compound have been investigated for their potential to inhibit polo-like kinase 4 (PLK4), a target in cancer research. The complex structure of these inhibitors, featuring the dimethylmorpholine group, contributes to their specific biological activity profile. Research into imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors has also utilized the cis-dimethylmorpholine moiety to enhance receptor binding affinity and improve potency against conditions like multiple myeloma. nih.gov

Table 2: this compound Derivatives in Anticancer Research

| Compound/Derivative | Target/Mechanism | Therapeutic Area |

|---|---|---|

| Sonidegib precursor | Hedgehog pathway inhibitor | Cancer therapy |

| PLK4 inhibitors | Polo-like kinase 4 inhibition | Cancer research |

Fungicidal Applications and Ergosterol Biosynthesis Inhibition

The most well-established therapeutic application of this compound derivatives is in the field of antifungal agents, particularly those that inhibit ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. drugbank.compatsnap.com

Amorolfine, a morpholine antifungal drug, contains the cis-2,6-dimethylmorpholine (B33440) structure and is a prominent example. researchgate.netgoogle.com It functions by inhibiting two key enzymes in the ergosterol biosynthesis pathway: delta-14 reductase and delta-7-8 isomerase. drugbank.comnih.gov This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterols like ignosterol (B1194617) in the fungal cell membrane, resulting in fungicidal activity. nih.govdrfungus.org Fenpropimorph, another agricultural fungicide, also features a cis-2,6-dimethylmorpholine core and acts by inhibiting ergosterol biosynthesis. researchgate.netunibo.it

Table 3: Fungicidal this compound Derivatives and their Mechanism

| Compound | Mechanism of Action | Application |

|---|---|---|

| Amorolfine | Inhibits delta-14 reductase and delta-7-8 isomerase in the ergosterol biosynthesis pathway. drugbank.comnih.gov | Topical treatment of onychomycosis and dermatomycosis. drugbank.comchemicalbook.com |

Central Nervous System (CNS) Active Compounds

Derivatives of this compound have shown potential for activity within the central nervous system (CNS). The morpholine scaffold is present in various neuroactive compounds. smolecule.com

Research has explored the use of this compound derivatives in the development of mTOR inhibitors that are brain-penetrant. acs.org One such compound, PQR626, is an orally available and brain-penetrant mTOR inhibitor intended for the treatment of neurological disorders. acs.org Additionally, trans-2,6-dimethylmorpholine is used as a reagent in the synthesis of 4-Amino-5-chloro-2-methoxybenzoates, which act as agonists and antagonists for 5-HT4 receptors, indicating a role in modulating serotonergic pathways. chemicalbook.com Derivatives of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine (B1363986) are also being explored as precursors for therapeutic agents targeting neurological disorders, with initial studies suggesting improved blood-brain barrier permeability. smolecule.com

Table 4: this compound Derivatives with CNS Activity

| Compound/Derivative | Target/Mechanism | Potential Application |

|---|---|---|

| PQR626 | mTOR inhibitor | Neurological disorders acs.org |

| 4-Amino-5-chloro-2-methoxybenzoate precursors | 5-HT4 receptor modulation | CNS disorders chemicalbook.com |

Anti-emetic and Other Therapeutic Areas

The therapeutic potential of this compound derivatives extends to other areas, including anti-emetic applications. While specific anti-emetic drugs directly incorporating the this compound structure are not extensively detailed in the provided context, the broader class of morpholine derivatives has been investigated for such properties. The versatility of the trans-2,6-dimethylmorpholine intermediate suggests its utility in synthesizing a range of medicaments with various biological activities. google.com

Emerging Biological Activities and Therapeutic Potential

Ongoing research continues to uncover new biological activities and therapeutic possibilities for compounds derived from this compound. The unique structural and stereochemical properties of this scaffold make it an attractive starting point for the design of novel therapeutic agents.

Emerging areas of interest include the development of kinase inhibitors for various diseases. epo.org The morpholine ring is known to enhance properties like water solubility and metabolic stability in drug molecules, which can improve bioavailability. nih.gov It can also contribute to higher receptor binding affinity. nih.gov The synthesis of complex molecules with potential pharmacological activities often utilizes this compound as a key building block. smolecule.com For instance, it is a component in the synthesis of compounds being investigated for their interaction with biological targets implicated in a variety of diseases. smolecule.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amorolfine |

| Fenpropimorph |

| AZD0914 |

| Sonidegib |

| PQR626 |

| 4-Amino-5-chloro-2-methoxybenzoates |

| (2R,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine |

| Polo-like kinase 4 (PLK4) inhibitors |

| Imidazo[1,2-b]pyridazine derivatives |

| trans-2,6-Dimethylmorpholine |

| Ignosterol |

Computational and Theoretical Studies on 2r,6r 2,6 Dimethylmorpholine and Its Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques for predicting how a small molecule (ligand), such as a derivative of (2R,6R)-2,6-dimethylmorpholine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a larger molecule. For instance, docking studies can be used to understand how derivatives of this compound might bind to enzyme active sites. These simulations can identify crucial interactions, such as hydrogen bonds, that stabilize the ligand-protein complex.

In the context of drug design, computational modeling can guide the development of inhibitors. For example, docking studies with programs like AutoDock Vina can predict the binding modes of this compound-based compounds to targets like bacterial FabI enoyl-ACP reductase. Subsequent energy minimization using force fields like AMBER can refine these predicted interactions, highlighting key hydrogen bonds with active-site residues.

Furthermore, computational studies have been performed on mTOR inhibitors that incorporate a dimethylmorpholine moiety. For one such compound, docking simulations showed that different conformations of the morpholine (B109124) ring could be accommodated in the ATP-binding site of PI3Kα and the solvent-exposed region of mTOR. acs.org This highlights the role of computational modeling in understanding the specific binding modes of these complex molecules. acs.org The three-dimensional structure of the morpholine ring is a key factor influencing its interaction with biological targets.

Table 1: Examples of Predicted Ligand-Target Interactions

| Derivative Class | Target Enzyme | Predicted Interactions | Computational Method |

| This compound-based inhibitors | Bacterial FabI enoyl-ACP reductase | Hydrogen bonding with active-site residues | Molecular Docking (e.g., AutoDock Vina), Energy Minimization (AMBER force field) |

| mTOR inhibitors with dimethylmorpholine | mTOR, PI3Kα | Binding in ATP-binding site and solvent-exposed regions | Docking Studies |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of different molecular orbitals, which are fundamental to understanding chemical reactions and molecular properties. While specific DFT studies on this compound are not extensively detailed in the provided results, the principles of these calculations are broadly applicable. Such studies could elucidate the molecule's reactivity, stability, and spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can predict the conformational flexibility and stability of this compound and its derivatives. By simulating the molecule's behavior in different environments (e.g., in solution), MD can reveal its preferred shapes and how it might change its conformation to bind to a target. This information is crucial for understanding its biological activity and for designing new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their bioactivity based on various molecular descriptors. These descriptors can include properties like lipophilicity (logP) and polar surface area. By correlating these properties with experimentally determined biological activity (e.g., IC50 values), QSAR models can guide the design of new derivatives with enhanced potency. For example, analyzing the effect of the methyl group positioning on the morpholine ring can be correlated with IC₅₀ values to optimize substituent placement.

Table 2: Key Parameters in QSAR Modeling

| QSAR Parameter | Description | Relevance to this compound Derivatives |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Examples include logP (lipophilicity) and polar surface area, which influence pharmacokinetic properties. |

| Biological Activity | A quantitative measure of the compound's effect on a biological system. | For instance, IC50 values indicating the concentration needed to inhibit a specific enzyme. |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | Used to predict the activity of new, unsynthesized derivatives. |

Mechanistic Insights Derived from Computational Transition State Analysis in Catalysis

Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including those catalyzed by or involving this compound derivatives. By calculating the structures and energies of transition states, which are the high-energy intermediates in a reaction, chemists can understand the reaction pathway and the factors that control its rate and selectivity. This is particularly relevant in asymmetric catalysis, where chiral molecules like this compound can be used as ligands to control the stereochemical outcome of a reaction.

Future Research Directions and Perspectives in Chiral Dimethylmorpholine Chemistry

Development of Novel and More Sustainable Enantioselective Synthetic Routes

The demand for enantiomerically pure (2R,6R)-2,6-dimethylmorpholine necessitates the development of more efficient and environmentally friendly synthetic strategies. Current methods can be cost-intensive and time-consuming. google.com Future research will likely focus on several key areas:

Asymmetric Catalysis: The use of chiral catalysts, such as lipases or chiral phosphine (B1218219) ligands, in stereoselective esterification and asymmetric cyclization reactions can offer high enantiomeric excess (ee). Research into novel rhodium-bisphosphine catalysts has already shown promise in achieving excellent enantioselectivities (up to 99% ee) for related chiral morpholines. smolecule.com

Green Chemistry Approaches: Emphasis will be placed on developing synthetic routes that align with the principles of green chemistry. This includes the use of safer solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, which can lead to improved yields and purity in the production of this compound and its derivatives.

Alternative Starting Materials: Investigating alternative and more readily available starting materials than those currently used, such as (R)-ethyl lactate (B86563), could lead to more cost-effective syntheses. researchgate.net One existing method involves the reaction of racemic trans-2,6-dimethylmorpholine with optically active mandelic acid for resolution. google.comgoogle.com

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., lipases, rhodium-bisphosphine complexes). smolecule.com | High enantioselectivity, reduced need for chiral resolution. smolecule.com |

| Green Chemistry | Focuses on atom economy, use of benign solvents, and catalytic processes. mdpi.com | Reduced environmental impact, increased safety and sustainability. mdpi.com |

| Flow Chemistry | Employs continuous flow reactors for synthesis. | Precise reaction control, improved yield and purity, scalability. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a resolving agent like mandelic acid. google.comgoogle.com | Access to enantiomerically pure compounds from racemic precursors. google.comgoogle.com |

Exploration of New Catalytic Applications and Mechanistic Studies

This compound and its derivatives are valuable as chiral building blocks and ligands in asymmetric synthesis. daicelchiraltech.cn Future research will likely expand their catalytic applications and delve deeper into the mechanisms governing their reactivity.

Ligand Development: Designing and synthesizing novel ligands based on the this compound scaffold for use in a wider range of metal-catalyzed asymmetric reactions is a promising area. smolecule.com

Organocatalysis: The use of this compound-derived compounds as organocatalysts is an emerging field with significant potential. rsc.org

Mechanistic Insights: Detailed mechanistic studies, including computational modeling, will be crucial for understanding how the stereochemistry and conformation of the dimethylmorpholine ring influence the outcomes of catalytic reactions. acs.org This knowledge will enable the rational design of more efficient and selective catalysts.

Diversification of the Chemical Space of this compound Analogues for Drug Discovery

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance pharmacokinetic profiles. acs.org The unique three-dimensional structure of the dimethylmorpholine moiety can significantly impact how a molecule interacts with biological targets. vulcanchem.com

Future efforts in drug discovery will focus on:

Synthesis of Analogue Libraries: Creating diverse libraries of this compound analogues with various substituents will be essential for structure-activity relationship (SAR) studies. acs.orgvulcanchem.com This will help in identifying compounds with improved potency and selectivity for specific biological targets. acs.org

Exploration of New Therapeutic Areas: While some morpholine derivatives have shown promise as kinase inhibitors and in other areas, there is vast potential for exploring their activity against a wider range of diseases, including neurological disorders and infectious diseases. smolecule.comresearchgate.net For instance, derivatives have been investigated for their potential as DNA gyrase inhibitors. nih.gov

Computational Modeling: In silico methods, such as molecular docking and dynamic simulations, will play a key role in predicting the binding modes of new analogues with their biological targets, thereby guiding synthetic efforts. vulcanchem.comresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Stereochemical Purity Assessment and Conformational Dynamics

Accurate determination of stereochemical purity and understanding the conformational behavior of this compound are critical for its application in catalysis and drug design.

Advanced NMR Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) are fundamental for structural elucidation and purity assessment. solubilityofthings.com Future research will likely involve the use of more sophisticated NMR methods, such as those employing chiral resolving agents, to achieve rapid and precise determination of enantiomeric excess without the need for diastereomer formation. acs.orgnih.gov NOESY spectra can be used to unequivocally determine the relative configuration of substituents. unibo.it

Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases will continue to be a vital tool for separating enantiomers and assessing optical purity. acs.org Innovations in column technology are expected to further improve resolution and speed. acs.org

Computational and Spectroscopic Synergy: Combining experimental spectroscopic data with computational modeling can provide detailed insights into the conformational dynamics of the morpholine ring. nih.gov This understanding is crucial as the conformation can influence biological activity and catalytic performance. acs.org

| Technique | Application for this compound | Key Advantages |

| Advanced NMR Spectroscopy | Determination of stereochemical purity and enantiomeric excess. acs.orgnih.gov | Provides detailed structural information, including connectivity and stereochemistry. solubilityofthings.com |

| Chiral HPLC | Separation of enantiomers and assessment of optical purity. acs.org | High accuracy and precision for quantitative analysis of enantiomeric composition. acs.org |

| Computational Modeling | Prediction of conformational preferences and dynamics. nih.gov | Provides insights into low-energy conformations and their influence on molecular interactions. acs.org |

Integration of Artificial Intelligence and Machine Learning in Chiral Morpholine Design and Optimization

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the properties of new this compound analogues, such as their catalytic activity, biological efficacy, and pharmacokinetic profiles. nih.govresearchgate.net

Generative Design: Generative models can propose novel chiral morpholine structures with desired properties, expanding the accessible chemical space beyond what is achievable through traditional methods. desertsci.comnih.gov This can lead to the discovery of new ligands, catalysts, and drug candidates.

Synthesis Planning: AI tools can assist in designing optimal and sustainable synthetic routes to target this compound and its derivatives, potentially reducing the time and resources required for their preparation. mdpi.com

Data-Driven Optimization: By analyzing large datasets from high-throughput screening, ML models can identify complex structure-activity relationships, providing valuable insights for the optimization of lead compounds. desertsci.com While still in the early stages, especially concerning the accurate handling of stereochemistry, the potential for AI and ML to revolutionize chiral molecule design is immense. desertsci.comsciencedaily.com

Q & A

Q. What are the primary synthetic routes for (2R,6R)-2,6-dimethylmorpholine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two key routes are described:

- Route 1 : Starting from (S)-ethyl lactate, cyclization and hydrogenation yield this compound with high enantiomeric excess (ee) under optimized conditions (H₂ pressure: 50–60 psi, Pd/C catalyst, yield >85%) .

- Route 2 : Using diisopropanolamine with concentrated sulfuric acid as both catalyst and solvent, achieving an 88.59% yield via dehydration and cyclization at elevated temperatures (150–200°C) .

Stereochemical control is achieved through chiral starting materials (Route 1) or thermodynamic selectivity in acidic conditions (Route 2).

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or GC with cyclodextrin-based columns (e.g., Chiralpak® AD-H) is recommended for separating enantiomers. For example, a mobile phase of hexane/isopropanol (95:5 v/v) resolves (2R,6R) and (2S,6S) forms, with retention times validated against synthetic standards . Polarimetry or circular dichroism (CD) spectroscopy can corroborate results by comparing optical rotation or Cotton effects to literature values .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length or stereochemistry) impact the biological activity of this compound derivatives?

- Methodological Answer : Comparative studies show that adding a dodecyl group at the 4-position (e.g., 4-dodecyl-2,6-dimethylmorpholine) enhances lipophilicity, improving membrane permeability in drug delivery assays . Conversely, replacing the morpholine ring with piperidine reduces metabolic stability in vitro (t½ <1 hr vs. >4 hr for morpholine derivatives) . Stereochemistry also affects receptor binding: cis-2,6-dimethylmorpholine exhibits higher affinity for fungal CYP51 enzymes than trans isomers in antifungal studies .

Q. What strategies mitigate enantiomer contamination during large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Use of chiral Ru-BINAP complexes in hydrogenation steps reduces racemization (ee >98%) .

- Thermodynamic Control : Prolonged heating in acidic media (e.g., H₂SO₄) favors the cis-(2R,6R) isomer due to ring strain minimization, achieving >95% diastereomeric excess (de) .

- Crystallization : Fractional crystallization from ethanol/water mixtures isolates the desired enantiomer with >99% purity .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial FabI enoyl-ACP reductase. Energy minimization (AMBER force field) refines interactions, identifying critical H-bonds with active-site residues (e.g., Tyr158) .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of methyl group positioning correlates with IC₅₀ values, guiding substituent optimization .

Q. What analytical challenges arise in quantifying this compound in pharmacokinetic studies, and how are they resolved?

- Methodological Answer :

- LC-MS/MS : A reverse-phase C18 column with ESI+ ionization detects (2R,6R)-isomers in plasma (LOQ: 0.1 ng/mL). Matrix effects are minimized using deuterated internal standards (e.g., d₃-(2R,6R)-dimethylmorpholine) .

- Chiral Resolution : Co-elution of metabolites is avoided by coupling with chiral stationary phases (e.g., Chirobiotic™ V), validated via spiked recovery tests (>95% accuracy) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro